Cas no 1261497-72-6 (2-(4-Bromo-2-hydroxyphenyl)acetic acid)

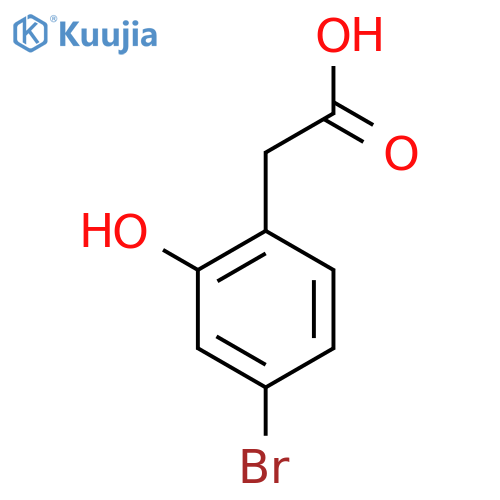

1261497-72-6 structure

商品名:2-(4-Bromo-2-hydroxyphenyl)acetic acid

CAS番号:1261497-72-6

MF:C8H7BrO3

メガワット:231.043381929398

MDL:MFCD18391507

CID:4565687

PubChem ID:69786361

2-(4-Bromo-2-hydroxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-2-hydroxyphenyl)acetic acid

- 4-BROMO-2-HYDROXYPHENYLACETIC ACID

- 4-bromo-2-hydroxyphenyl acetic acid

- CL9173

- Benzeneacetic acid, 4-bromo-2-hydroxy-

- Z1815157322

- EN300-152451

- Z1269204929

- MFCD18391507

- 2-(4-bromo-2-hydroxyphenyl)aceticacid

- GIJMGBHHZPLOHP-UHFFFAOYSA-N

- AS-46232

- SCHEMBL6456130

- 1261497-72-6

- DB-167261

- 4-Bromo-2-hydroxybenzeneacetic acid

- AKOS022931825

- CS-0089323

- (4-BROMO-2-HYDROXYPHENYL)ACETIC ACID

- 2-(4-Bromo-2-hydroxyphenyl)acetic acid

-

- MDL: MFCD18391507

- インチ: 1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12)

- InChIKey: GIJMGBHHZPLOHP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)O)CC(=O)O

計算された属性

- せいみつぶんしりょう: 229.95786g/mol

- どういたいしつりょう: 229.95786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 57.5

2-(4-Bromo-2-hydroxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-152451-0.25g |

2-(4-bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 95.0% | 0.25g |

$67.0 | 2025-02-20 | |

| Enamine | EN300-152451-10.0g |

2-(4-bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 95.0% | 10.0g |

$1092.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44405-250mg |

2-(4-Bromo-2-hydroxyphenyl)aceticacid |

1261497-72-6 | 97% | 250mg |

¥174.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44405-100mg |

2-(4-Bromo-2-hydroxyphenyl)aceticacid |

1261497-72-6 | 97% | 100mg |

¥81.0 | 2024-07-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE752-50mg |

2-(4-Bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 97% | 50mg |

183.0CNY | 2021-07-14 | |

| Enamine | EN300-152451-0.5g |

2-(4-bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 95.0% | 0.5g |

$106.0 | 2025-02-20 | |

| Enamine | EN300-152451-5.0g |

2-(4-bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 95.0% | 5.0g |

$546.0 | 2025-02-20 | |

| Ambeed | A518858-5g |

2-(4-Bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 97% | 5g |

$514.0 | 2025-02-26 | |

| Ambeed | A518858-1g |

2-(4-Bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 97% | 1g |

$103.0 | 2025-02-26 | |

| Enamine | EN300-152451-5000mg |

2-(4-bromo-2-hydroxyphenyl)acetic acid |

1261497-72-6 | 95.0% | 5000mg |

$895.0 | 2023-09-26 |

2-(4-Bromo-2-hydroxyphenyl)acetic acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1261497-72-6 (2-(4-Bromo-2-hydroxyphenyl)acetic acid) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261497-72-6)2-(4-Bromo-2-hydroxyphenyl)acetic acid

清らかである:99%

はかる:5g

価格 ($):463.0